molecular formula C23H29N3OS B2638562 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide CAS No. 392320-19-3

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide

Cat. No. B2638562
M. Wt: 395.57
InChI Key: HMUSBJKHGKIAQV-UHFFFAOYSA-N
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Description

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide” is a chemical compound with the molecular formula C21H25N3OS and a molecular weight of 367.51. It’s a derivative of adamantane, a type of diamondoid, which are cage-like, super-stable carbon structures .


Synthesis Analysis

The synthesis of adamantane derivatives is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . In a study, five pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .


Molecular Structure Analysis

The molecular structure of “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide” includes several functional groups, such as a 1,3,4-thiadiazole ring, an adamantyl group, and a benzamide group. The adamantyl group is a tricyclic cage structure often used in medicinal chemistry due to its favorable properties .


Chemical Reactions Analysis

Adamantane derivatives have been the subject of various radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

A study by Kadi et al. (2010) synthesized new 1-adamantyl-1,3,4-thiadiazole derivatives, tested for in vitro activities against a range of bacteria and the fungus Candida albicans, and evaluated for in vivo anti-inflammatory activity using the carrageenan-induced paw edema method in rats. Some compounds exhibited marked activity against gram-positive bacteria, while others were highly active against gram-negative bacteria, with one derivative showing good anti-inflammatory activity (Kadi et al., 2010).

Anti-tuberculosis Agents

Anusha et al. (2015) described a 'green' synthesis of novel adamantyl-imidazolo-thiadiazoles (AITs) targeting Mycobacterium tuberculosis (M. tuberculosis) and potentially inhibiting sterol 14α-demethylase (CYP51). One compound demonstrated potent inhibitory activity against M. tuberculosis, comparable to standard drugs (Anusha et al., 2015).

Antiviral Activity Evaluation

Kritsanida et al. (2002) synthesized novel 3,6-disubstituted 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, containing the adamantyl moiety, and examined them in various viral test systems. No antiviral effects were noted with any of the compounds at subtoxic concentrations in cell culture (Kritsanida et al., 2002).

Anti-Proliferative Activity

Wassel et al. (2021) developed a series of 1,3,4-thiadiazolo-adamantane derivatives, synthesized through a molecular hybridization approach, and evaluated their anti-proliferative activity against cancer cell lines. Compounds showed promise as apoptotic inducers and exhibited significant inhibitory activity against both wild and mutant types of epidermal growth factor receptor (EGFR), highlighting their potential in cancer therapy (Wassel et al., 2021).

properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3OS/c1-2-6-20(27)26(15-16-7-4-3-5-8-16)22-25-24-21(28-22)23-12-17-9-18(13-23)11-19(10-17)14-23/h3-5,7-8,17-19H,2,6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUSBJKHGKIAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC=CC=C1)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide

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